molecular formula C7H10N2O2 B585822 [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid CAS No. 145041-27-6

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid

Cat. No. B585822
M. Wt: 154.169
InChI Key: AKGXOKCYOMZMKB-UHFFFAOYSA-N
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Description

“[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound also contains an aminomethyl group and an acetic acid group . It’s worth noting that the exact structure and properties of this specific compound might vary depending on the substitutions at different positions in the molecule .


Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches . For instance, the Paal-Knorr Pyrrole Synthesis is a common method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines . Another method involves the coupling of substituted 2-(aminomethyl)malononitrile as a C-terminal glycine unit and N-terminal amine using CsOAc and O2 in an aqueous solution .


Chemical Reactions Analysis

Pyrrole and its derivatives undergo a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Furthermore, amines can react with sulfonyl groups to form sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” would depend on its exact molecular structure. For instance, the compound’s solubility, melting point, and boiling point would be influenced by the nature and position of the substituents on the pyrrole ring .

Scientific Research Applications

  • Organic Synthesis : The compound has been used in the synthesis of pyrrole derivatives, demonstrating its versatility in organic chemistry. For instance, Tarasova et al. (2019) synthesized 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters via a one-pot reaction, illustrating the utility of pyrrole derivatives in complex organic synthesis processes (Tarasova et al., 2019).

  • Medicinal Chemistry Applications : Some derivatives of this compound have shown potential in inhibiting the aldose reductase enzyme and protein glycation, which could be beneficial in treating various pathological conditions. Anagnostou et al. (2002) synthesized a derivative that inhibited aldose reductase and protein glycation, indicating its potential in therapeutic applications (Anagnostou et al., 2002).

  • Material Science : The compound has been used in the synthesis of poly(pyrrole)s, which are known for their conducting properties. Ho-Hoang et al. (1996) described the synthesis and characterization of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid, highlighting its application in creating new conducting materials (Ho-Hoang et al., 1996).

  • Insecticidal Applications : Pyrrole derivatives have been explored for their insecticidal properties. Abdelhamid et al. (2022) synthesized biologically active pyrrole derivatives demonstrating significant insecticidal bioefficacy, indicating the potential of these compounds in agricultural applications (Abdelhamid et al., 2022).

Safety And Hazards

The safety and hazards associated with “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” would depend on its exact chemical structure and properties. For instance, if the compound is similar to acetic acid, it could be flammable and cause severe skin burns and eye damage .

Future Directions

The future directions in the study of “[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid” and similar compounds could involve exploring their potential therapeutic applications. For instance, pyrrole derivatives are known to exhibit a wide range of biological activities, and many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic methods and reactions involving these compounds could also be explored .

properties

IUPAC Name

2-[2-(aminomethyl)pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGXOKCYOMZMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665096
Record name [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid

CAS RN

145041-27-6
Record name [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
GV Mokrov, AM Likhosherstov, VS Troitskaya… - Russian journal of …, 2009 - Springer
New procedures have been developed for the synthesis of α-(2-formyl-1H-pyrrol-1-yl)-substituted carboxylic acids, α-(2-R-aminomethyl-1H-pyrrol-1-yl)-substituted carboxylic acids, and …
Number of citations: 2 link.springer.com

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